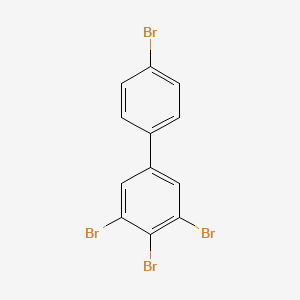

1,1'-Biphenyl, 3,4,4',5-tetrabromo-

Description

1,1'-Biphenyl, 3,4,4',5-tetrabromo- (CAS: 59589-92-3) is a brominated biphenyl derivative with four bromine atoms substituted at the 3, 4, 4', and 5 positions of the biphenyl scaffold . Its molecular formula is C₁₂H₆Br₄, and it is classified under ISO 1043-4 FR(20) as a flame retardant.

Properties

CAS No. |

59589-92-3 |

|---|---|

Molecular Formula |

C12H6Br4 |

Molecular Weight |

469.79 g/mol |

IUPAC Name |

1,2,3-tribromo-5-(4-bromophenyl)benzene |

InChI |

InChI=1S/C12H6Br4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H |

InChI Key |

BQOPMOAYELIJRL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)Br)Br)Br)Br |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)Br)Br)Br)Br |

Other CAS No. |

59589-92-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Brominated Biphenyl Analogs

Degree of Bromination

The number and position of bromine atoms significantly alter molecular weight, symmetry, and reactivity:

Key Observations :

- Bromination at para positions (e.g., 4,4') enhances symmetry and crystallinity, whereas meta substitutions (e.g., 3,5) introduce steric hindrance, reducing melting points .

- Increasing bromine content correlates with higher molecular weight and environmental persistence but may reduce bioavailability due to decreased solubility .

Spectroscopic Comparisons

- In , the 13C NMR shifts of the A-ring in 3,4,5,6-tetrabromo-2-(2',4'-dibromophenoxy)phenol (2b) closely matched those of a less brominated analog (2a), suggesting that substituent patterns on adjacent rings minimally affect A-ring electronic environments. This implies that 3,4,4',5-tetrabromo-1,1'-biphenyl may exhibit predictable 13C shifts for its non-brominated carbons .

Chlorinated Biphenyl Analogs

Chlorinated biphenyls (PCBs) share structural similarities but differ in halogen type, affecting reactivity and toxicity:

Key Observations :

- Chlorinated analogs exhibit lower molecular weights and boiling points compared to brominated counterparts, increasing volatility but reducing flame-retardant efficacy .

- Brominated biphenyls generally show higher binding affinity to organic matter due to larger atomic radii and polarizability, contributing to bioaccumulation risks .

Mixed Halogenated Biphenyls

Compounds with both bromine and chlorine substitutions highlight synergistic effects:

| Compound Name | CAS Number | Molecular Formula | Halogen Positions | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3,3'-Dibromo-4,4',5-trichloro-1,1'-biphenyl | Not provided | C₁₂H₅Br₂Cl₃ | 3,3'-Br; 4,4',5-Cl | 405.4 |

| 4-Bromo-1,1'-biphenyl | 92-66-0 | C₁₂H₉Br | 4-Br | 233.1 |

Key Observations :

- Mixed halogenation (e.g., Br/Cl) can enhance thermal stability compared to purely chlorinated analogs while reducing costs compared to fully brominated systems .

- Mono-brominated biphenyls (e.g., 4-bromo-1,1'-biphenyl) serve as intermediates in synthesis but lack the flame-retardant efficacy of polybrominated derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing 1,1'-biphenyl, 3,4,4',5-tetrabromo- with high regioselectivity?

- Methodological Answer : The compound can be synthesized via stepwise bromination of biphenyl derivatives. Key steps include:

-

Initial bromination using Br₂ in the presence of FeBr₃ or AlBr₃ as catalysts to achieve mono- or di-substitution.

-

Regioselective bromination at the 3,4,4',5-positions requires steric and electronic control. For example, directing groups (e.g., amino or nitro) can be introduced temporarily to guide bromination .

-

Debromination-controled pathways may be employed to avoid over-bromination, as seen in analogous tetrabrominated biphenyl syntheses .

-

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using GC-MS or NMR.

- Data Table : Comparison of Brominating Agents

| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Br₂ | FeBr₃ | 80–100 | 65–75 | Moderate |

| NBS | AIBN | 60–80 | 50–60 | Low |

| HBr/H₂O₂ | – | RT | 40–50 | Poor |

Q. What analytical techniques are most effective for characterizing 3,4,4',5-tetrabromo-1,1'-biphenyl?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to identify substitution patterns. Bromine’s electron-withdrawing effect deshields adjacent protons (e.g., δ ~7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₂H₆Br₄, MW ~467.7) and isotopic patterns due to bromine’s natural abundance .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, as done for structurally similar tetrabromobiphenyls .

- HPLC-MS : Quantify purity and detect trace isomers (e.g., 2,3,4,5-substituted byproducts) .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of 3,4,4',5-tetrabromobiphenyl influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps. Bromine’s electronegativity lowers HOMO energy, reducing nucleophilicity but enhancing oxidative stability .

- Experimental Validation : Perform Suzuki-Miyaura couplings with Pd catalysts. Compare reactivity with less brominated analogs (e.g., dibromobiphenyls) to isolate electronic effects .

- Data Contradiction : If experimental yields conflict with DFT predictions, assess steric hindrance via molecular volume calculations (e.g., using Spartan software).

Q. What environmental persistence mechanisms are observed for 3,4,4',5-tetrabromobiphenyl, and how can its degradation be monitored?

- Methodological Answer :

- Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous/organic solvents. Monitor debromination via LC-MS, identifying intermediates like tribromobiphenyls .

- Microbial Degradation : Use Pseudomonas spp. cultures under aerobic conditions. Track metabolite formation (e.g., hydroxylated derivatives) using GC×GC-TOFMS .

- Half-Life Estimation : Apply first-order kinetics models to degradation data. For example, in soil matrices, t₁/₂ may exceed 6 months due to bromine’s stability .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray structures) for tetrabromobiphenyl derivatives?

- Methodological Answer :

- Orthogonal Validation : Cross-reference NMR assignments with X-ray crystallography. For example, if a proton’s chemical shift suggests para-substitution but X-ray shows meta, reassign NOESY/ROESY correlations .

- Dynamic Effects : Consider rotational barriers in biphenyl systems. Variable-temperature NMR can reveal atropisomerism, which static DFT models may overlook .

- Case Study : For 2,2',5,5'-tetrabromobiphenyl, discrepancies between calculated and observed shifts were resolved by accounting for solvent polarization effects in DFT .

Q. What strategies mitigate challenges in regioselective functionalization of 3,4,4',5-tetrabromobiphenyl for material science applications?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers at hydroxyl groups) to direct lithiation or Grignard reactions .

- Transition Metal Catalysis : Use Pd/Ni complexes with bulky ligands (e.g., SPhos) to favor coupling at less hindered positions .

- Computational Screening : Perform docking studies to predict sterically accessible sites for functionalization .

Regulatory and Safety Considerations

Q. What analytical standards and protocols are recommended for detecting 3,4,4',5-tetrabromobiphenyl in environmental samples?

- Methodological Answer :

- EPA Protocols : Follow Method 1614 for brominated flame retardants using isotope dilution HRMS/GC-MS .

- Internal Standards : Use -labeled analogs (e.g., -tetrabromobiphenyl) to correct for matrix effects .

- Limit of Detection (LOD) : Achieve sub-ppb sensitivity via SPE (solid-phase extraction) pre-concentration and MRM (multiple reaction monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.